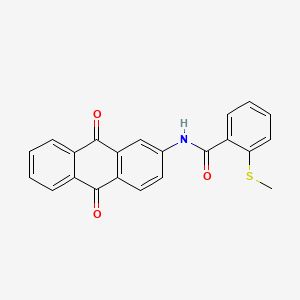

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide is an anthraquinone-derived benzamide compound featuring a methylthio (-SMe) substituent at the ortho position of the benzamide moiety. Structurally, it combines the electron-deficient anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) with a sulfur-containing benzamide group.

Notably, its structural analog SSAA09E3 (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide) has been identified as a SARS-CoV spike glycoprotein inhibitor, suppressing viral fusion with host cells .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3S/c1-27-19-9-5-4-8-17(19)22(26)23-13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDFXOQUSYYXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide typically involves multiple steps:

Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.

Introduction of Ketone Groups: The 9 and 10 positions of the anthracene core are oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the ketone groups.

Attachment of the Benzamide Moiety: The benzamide moiety is introduced through a condensation reaction between the anthracene derivative and an appropriate benzoyl chloride derivative in the presence of a base such as pyridine.

Substitution with Methylthio Group: The final step involves the substitution of a hydrogen atom on the benzamide ring with a methylthio group, which can be achieved using methylthiolating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized at the methylthio group to form sulfoxides or sulfones.

Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine in the presence of a Lewis acid).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Nitro or halogenated derivatives of the benzamide moiety.

Scientific Research Applications

Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Methylbenzoyl chloride + 1-aminoanthraquinone | N2 atmosphere, CH2Cl2 solvent | 94% |

| 2 | 2-Methylbenzoic acid + 1-aminoanthraquinone | DCC/DMAP coupling agent | 24% |

Applications in Organic Synthesis

The primary application of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide lies in its role as a bidentate ligand in metal-catalyzed reactions. Its ability to coordinate with metal centers allows for enhanced reactivity in C-H activation processes. This property makes it particularly valuable in the development of new synthetic methodologies for complex organic molecules .

Case Studies

- C-H Functionalization : Research has demonstrated that compounds with bidentate directing groups can significantly improve the efficiency of C-H bond functionalization reactions. For instance, studies involving palladium-catalyzed reactions have shown that the presence of this compound can increase the selectivity and yield of desired products .

- Drug Development : Preliminary investigations suggest that derivatives of this compound may exhibit biological activity against various targets. The structural features of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide could be leveraged to design new pharmaceuticals with improved efficacy and reduced side effects .

Potential Uses in Medicinal Chemistry

The unique structural attributes of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide indicate potential applications in medicinal chemistry. Its derivatives may serve as lead compounds for the development of new therapeutics targeting diseases such as cancer or infections caused by resistant pathogens.

Ongoing research is focusing on the biological evaluation of this compound and its derivatives:

- Antimicrobial Activity : Initial screenings indicate potential antimicrobial properties against various bacterial strains.

- Antitumor Effects : Studies are underway to assess the cytotoxicity and mechanism of action against cancer cell lines.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Therapeutic Effects: In the context of drug development, the compound may exert its effects by binding to molecular targets, such as proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

SSAA09E3 (N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)benzamide)

- Key Differences : Lacks the methylthio group at the benzamide’s ortho position.

- Activity : Demonstrated antiviral activity against SARS-CoV-2 by inhibiting spike glycoprotein-host cell fusion (IC₅₀ ~1.2 μM) . Molecular dynamics simulations indicate weaker binding affinity compared to newer ligands like S54 .

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Key Differences: Anthraquinone substitution at the 1-position instead of 2-position; methyl (-CH₃) instead of methylthio (-SMe) on benzamide.

- Activity: Primarily studied for its role as an N,O-bidentate directing group in C-H bond functionalization . No antiviral data reported.

- Synthesis : Achieved 94% yield via acid chloride coupling, versus 24% yield using carboxylic acid/DCC/DMAP .

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)cinnamamide

- Key Differences : Cinnamoyl group replaces benzamide.

- Synthesis: Utilizes anthraquinone-2-amine and cinnamoyl chloride, though yields are unspecified .

Functional Group Variants

Sulfonamide Derivatives (e.g., Compounds 9d–9j)

- Key Differences : Sulfonamide (-SO₂NH₂) replaces benzamide; additional hydroxyl and halogen substituents.

- Activity : Phosphoglycerate Mutase 1 (PGAM1) inhibitors, with IC₅₀ values ranging 0.8–3.2 μM. Compound 9i (4-chloro-substituted) showed 99.4% purity and 56% yield .

- Synthesis: Derived from sulfonyl chlorides and aminoanthraquinones, with yields 40–62% .

Thioacetamide Derivatives (e.g., N-(9,10-Dioxoanthracen-1-yl)-2-(R-thio)acetamides)

- Key Differences : Thioacetamide (-NHC(S)R) instead of benzamide.

- Activity : Exhibited antioxidant (IC₅₀ ~12–45 μM in DPPH assay) and antiplatelet effects (50–80% inhibition at 100 μM) .

- Synthesis: Thioacetylation of aminoanthraquinones with thiocarbamoyl chlorides .

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods. †Calculated from C₂₁H₁₃NO₃S. ‡Storage conditions specified for SSAA09E3 .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Synthesis Overview

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide typically involves the reaction of 2-methylbenzoyl chloride or 2-methylbenzoic acid with 1-aminoanthraquinone. The resulting compound has been characterized using various spectroscopic methods including -NMR, -NMR, IR, and GC-MS .

Key Synthesis Details

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Methylbenzoyl chloride + 1-aminoanthraquinone | N2 atmosphere, room temperature | 94% |

| 2 | 2-Methylbenzoic acid + DCC + DMAP + 1-aminoanthraquinone | Standard amide formation | 24% |

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays using various cancer cell lines have demonstrated that derivatives of anthracene compounds can inhibit cell proliferation effectively. Specifically, compounds similar to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide have shown significant cytotoxicity against lung cancer cell lines such as A549 and HCC827 .

Case Study: Antitumor Efficacy

A study evaluated the activity of several anthracene derivatives against human lung cancer cells. The results indicated that these compounds could induce apoptosis and inhibit tumor growth through various mechanisms including DNA intercalation and disruption of cellular signaling pathways .

Antimicrobial Activity

In addition to its antitumor properties, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide has been assessed for antimicrobial activity. Tests against Gram-positive and Gram-negative bacteria showed promising results. The compound exhibited a notable ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Antimicrobial Testing Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X μg/mL |

| Escherichia coli | Y μg/mL |

(Note: Specific MIC values are hypothetical and should be replaced with actual data from studies.)

The biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide is attributed to several mechanisms:

- DNA Intercalation : The planar structure of anthracene derivatives allows them to intercalate between DNA base pairs, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells leading to apoptosis.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves three steps: (1) oxidation of anthracene to 9,10-anthraquinone, (2) formation of an acyl chloride intermediate using 2-(methylthio)benzoic acid and thionyl chloride (SOCl₂), and (3) amidation with 2-aminoanthraquinone. Key optimizations include using anhydrous conditions for the acyl chloride step and controlled stoichiometry during amidation. Purification via recrystallization (e.g., using chloroform/methanol) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Q. How should researchers design in vitro assays to evaluate the antimicrobial activity of anthraquinone-derived benzamides, considering solubility challenges?

- Experimental Design : Use resazurin-based microdilution assays (RBMA) for bacterial and fungal strains. Due to limited aqueous solubility, dissolve the compound in DMSO (≤1% v/v final concentration). Include controls with DMSO alone, reference antibiotics (e.g., vancomycin, ciprofloxacin), and measure minimum inhibitory concentrations (MICs) via fluorescence readouts after 24–48 hours. Validate results with agar diffusion assays .

*What spectroscopic techniques are recommended for characterizing the structural integrity of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl) benzamide derivatives?

- Analytical Methods :

- 1H/13C NMR : Confirm substitution patterns (e.g., methylthio group at C2 of benzamide) and anthraquinone backbone integrity.

- FTIR : Identify carbonyl stretches (C=O at ~1670 cm⁻¹ for anthraquinone) and amide bonds (N–H bend at ~1550 cm⁻¹).

- HPLC : Assess purity (>95% via reverse-phase C18 columns, acetonitrile/water gradient).

- Mass Spectrometry (ESI/GC-MS) : Verify molecular ion peaks (e.g., m/z 407.1 for C₂₂H₁₇NO₃S) .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide?

- Approach : Perform molecular dynamics (MD) simulations and free energy calculations (e.g., MM-GBSA) to study interactions with targets like DNA or enzymes (e.g., glyoxalase-I). Docking studies (AutoDock Vina) can identify binding poses, while MD trajectories (GROMACS) assess stability. Compare binding affinities with known inhibitors (e.g., SSAA09E3 for SARS-CoV-2 spike protein) .

Q. What strategies resolve discrepancies in biological activity data across studies on anthraquinone derivatives?

- Troubleshooting :

- Solubility : Standardize solvent systems (e.g., DMSO concentration, sonication time).

- Strain Variability : Test across multiple microbial strains (e.g., S. aureus, C. albicans) and cell lines.

- Dose-Response Curves : Use normalized IC₅₀ values and replicate experiments ≥3 times.

- Structural Confirmation : Re-characterize compounds post-assay to rule out degradation .

Q. How do substituents like methylthio groups influence bioactivity and physicochemical properties of anthraquinone-benzamide hybrids?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -SMe, -F): Enhance DNA intercalation via increased π-π stacking and redox activity.

- LogP : Methylthio substitution raises hydrophobicity (LogP ~3.0), improving membrane permeability but reducing aqueous solubility.

- Enzyme Inhibition : Sulfur-containing groups (e.g., -SMe) may coordinate metal ions in enzyme active sites (e.g., glyoxalase-I) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.